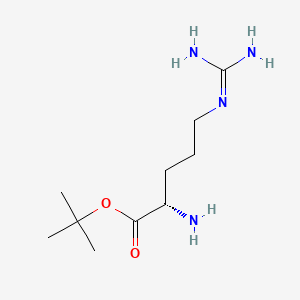
2-(1,2,3,4-Tetrahydroquinolin-2-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(1,2,3,4-Tetrahydroquinolin-2-yl)ethan-1-ol” is a chemical compound with the CAS Number: 65623-40-7. It has a molecular weight of 177.25 and its IUPAC name is 2-(1,2,3,4-tetrahydro-2-quinolinyl)ethanol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H15NO/c13-8-7-10-6-5-9-3-1-2-4-11(9)12-10/h1-4,10,12-13H,5-8H2 . This indicates that the compound has a tetrahydroquinoline ring attached to an ethanol group.Physical And Chemical Properties Analysis
This compound has a molecular weight of 177.24 and its molecular formula is C11H15NO . It is stored at room temperature and its physical form is oil .Aplicaciones Científicas De Investigación
Gold-Catalyzed Intramolecular Allylic Amination
An efficient synthetic route involving gold-catalyzed intramolecular allylic amination of 2-tosylaminophenylprop-1-en-3-ols has been developed. This method is applicable to a wide range of substrates, showcasing the versatility of tetrahydroquinoline derivatives in synthesis (Kothandaraman, Foo, & Chan, 2009).
Asymmetric Transfer Hydrogenation in Water
Tetrahydroquinolines, which are key structural elements in many natural products, have been synthesized through pH-regulated asymmetric transfer hydrogenation in water. This highlights their importance in producing optically pure compounds necessary for pharmaceutical and agrochemical synthesis (Wang, Li, Wu, Pettman, & Xiao, 2009).
Unique Regioselectivity in C(sp3)-H α-Alkylation of Amines
The benzoxazole moiety acts as a removable directing group in the Ir-catalyzed alkylation of C(sp(3))-H bonds adjacent to nitrogen in secondary amines, demonstrating the strategic use of tetrahydroquinoline derivatives in regioselective chemical transformations (Lahm & Opatz, 2014).
InCl(3)-Catalyzed Domino Reaction
A domino reaction catalyzed by indium chloride in water has been used for the efficient synthesis of various tetrahydroquinoline derivatives. This method emphasizes the compound's structural feature in natural products and its synthetic accessibility (Zhang & Li, 2002).
Progress in Tetrahydroquinolines Chemistry
Recent progress in the chemistry of tetrahydroquinolines, especially in their synthesis, underscores their importance as nitrogen heterocycles in nature and their broad pharmaceutical applications. This review covers the advancements from mid-2010 to early 2018, highlighting the compound's role in the development of pharmacologically active compounds (Muthukrishnan, Sridharan, & Menéndez, 2019).
Safety and Hazards
Propiedades
IUPAC Name |
2-(1,2,3,4-tetrahydroquinolin-2-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c13-8-7-10-6-5-9-3-1-2-4-11(9)12-10/h1-4,10,12-13H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYKHXADEXVAGSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2NC1CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,2,3,4-Tetrahydroquinolin-2-yl)ethan-1-ol | |
CAS RN |
65623-40-7 |
Source


|
| Record name | 2-(1,2,3,4-tetrahydroquinolin-2-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2879126.png)

![ethyl 2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-11-carboxylate](/img/structure/B2879129.png)
![3-(2,5-dimethylbenzyl)-8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2879131.png)
![N-(2,5-dimethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2879133.png)
![N-(4-isopropylphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2879135.png)






